2-Naphthalenecarboxaldehyde, 6-(1-methylethoxy)-
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Overview
Description
2-Naphthalenecarboxaldehyde, 6-(1-methylethoxy)- is an organic compound with a molecular structure that includes a naphthalene ring substituted with a carboxaldehyde group at the second position and a 1-methylethoxy group at the sixth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 6-(1-methylethoxy)- typically involves the functionalization of naphthalene derivatives. One common method includes the formylation of 6-(1-methylethoxy)naphthalene using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) under controlled conditions. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxaldehyde, 6-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using fuming sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 6-(1-methylethoxy)-
Reduction: 2-Naphthalenemethanol, 6-(1-methylethoxy)-
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenecarboxaldehyde, 6-(1-methylethoxy)- is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme-catalyzed reactions involving aldehyde groups, providing insights into enzyme specificity and mechanism.
Industry: Employed in the manufacture of dyes, pigments, and other specialty chemicals due to its reactivity and structural properties.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxaldehyde, 6-(1-methylethoxy)- involves its interaction with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxaldehyde: Lacks the 1-methylethoxy group, leading to different reactivity and applications.
1-Naphthalenecarboxaldehyde, 2-methoxy-: Contains a methoxy group instead of a 1-methylethoxy group, resulting in variations in chemical behavior and uses.
Uniqueness
2-Naphthalenecarboxaldehyde, 6-(1-methylethoxy)- is unique due to the presence of the 1-methylethoxy group, which imparts distinct steric and electronic effects. This influences its reactivity, making it suitable for specific synthetic applications and interactions with biological targets that similar compounds may not achieve.
Properties
CAS No. |
757230-56-1 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-propan-2-yloxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O2/c1-10(2)16-14-6-5-12-7-11(9-15)3-4-13(12)8-14/h3-10H,1-2H3 |
InChI Key |
NRASFPJUDNWLKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(C=C2)C=O |
Origin of Product |
United States |
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